molecular formula C5H7N3O2 B092249 2,4-Dimethyl-1,2,4-triazine-3,5-dione CAS No. 15677-10-8

2,4-Dimethyl-1,2,4-triazine-3,5-dione

Cat. No. B092249
M. Wt: 141.13 g/mol
InChI Key: IVFPHZYXZYQYNI-UHFFFAOYSA-N
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Patent
US06191130B1

Procedure details

The compound 17a (13.3 g, 94.1 mmol) is placed in 100 ml of water in the presence of bromine (18 ml, 351 mmol) and then this mixture is heated at 60° C. for 12 h.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5](=[O:10])[CH:4]=[N:3]1.[Br:11]Br>O>[Br:11][C:4]1[C:5](=[O:10])[N:6]([CH3:9])[C:7](=[O:8])[N:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
CN1N=CC(N(C1=O)C)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C(N(C(N(N1)C)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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